![molecular formula C18H29NO3 B4921480 methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate, commonly known as MDA-19, is a synthetic cannabinoid compound that has shown potential as a therapeutic agent for various medical conditions. It was first synthesized in the early 2000s by a team of researchers led by Alexandros Makriyannis at Northeastern University in Boston, Massachusetts. Since then, MDA-19 has been the subject of numerous scientific studies exploring its synthesis, mechanism of action, and potential therapeutic applications.
Mechanism of Action
MDA-19 works by activating cannabinoid receptors in the brain and spinal cord. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, such as pain, mood, and appetite. When MDA-19 binds to these receptors, it can help to modulate their activity, leading to a range of physiological effects.
Biochemical and Physiological Effects:
MDA-19 has been shown to have a range of biochemical and physiological effects. These include:
- Activation of cannabinoid receptors in the brain and spinal cord
- Induction of apoptosis in cancer cells
- Alleviation of pain and inflammation
- Modulation of mood and appetite
- Reduction in anxiety and depression
Advantages and Limitations for Lab Experiments
MDA-19 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with a high degree of purity. It also has a relatively low toxicity profile, which makes it safe for use in animal studies.
However, there are also some limitations to using MDA-19 in lab experiments. One of the main limitations is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, there is still much that is not known about the long-term effects of MDA-19, so caution should be exercised when using it in lab experiments.
Future Directions
There are several potential future directions for research on MDA-19. These include:
- Further exploration of its potential as a treatment for various types of cancer
- Investigation of its effects on the immune system and its potential as an immunomodulatory agent
- Exploration of its potential as a treatment for various neurological disorders, such as multiple sclerosis and neuropathic pain
- Development of new synthetic cannabinoids based on the structure of MDA-19, with improved therapeutic properties.
Conclusion:
MDA-19 is a synthetic cannabinoid compound that has shown potential as a therapeutic agent for various medical conditions. It has been the subject of numerous scientific studies exploring its synthesis, mechanism of action, and potential therapeutic applications. While there is still much that is not known about MDA-19, its potential as a treatment for cancer and neurological disorders makes it a promising candidate for further research.
Synthesis Methods
MDA-19 is synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of adamantane with ethyl acrylate to form 1-(adamantan-1-yl)ethyl acrylate. This compound is then reacted with methylamine to form 1-(adamantan-1-yl)ethyl methylamide. The final step involves the reaction of this compound with 2,2-dimethylpropanoyl chloride and sodium hydroxide to form MDA-19.
Scientific Research Applications
MDA-19 has been the subject of numerous scientific studies exploring its potential therapeutic applications. One area of research has focused on its potential as a treatment for various types of cancer. Studies have shown that MDA-19 can induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed. This makes it a promising candidate for the development of new cancer therapies.
Another area of research has focused on its potential as a treatment for various neurological disorders, such as multiple sclerosis and neuropathic pain. Studies have shown that MDA-19 can activate cannabinoid receptors in the brain and spinal cord, which can help to alleviate pain and inflammation.
properties
IUPAC Name |
methyl 2-(1-adamantyl)-2-(2,2-dimethylpropanoylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-17(2,3)16(21)19-14(15(20)22-4)18-8-11-5-12(9-18)7-13(6-11)10-18/h11-14H,5-10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBDDSXSIWWOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(=O)OC)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

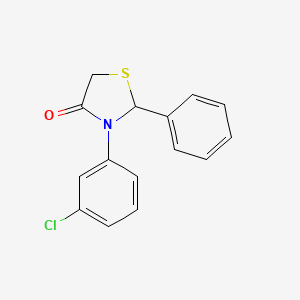
![4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4921417.png)
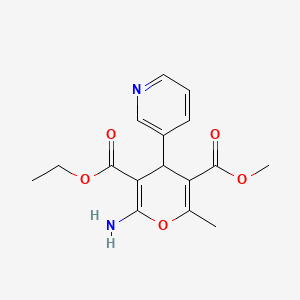
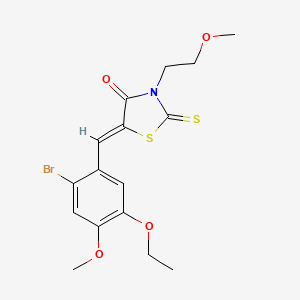
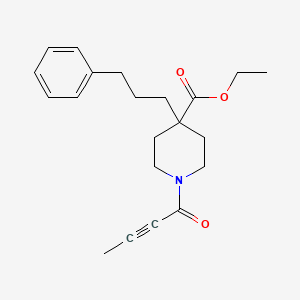
![N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4921440.png)
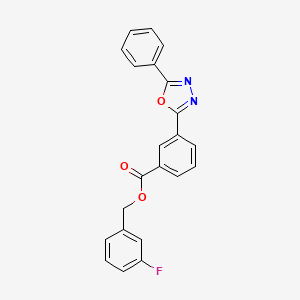
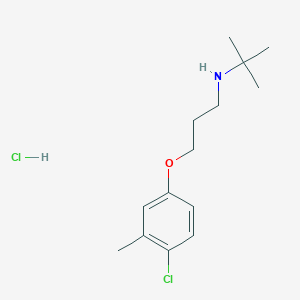
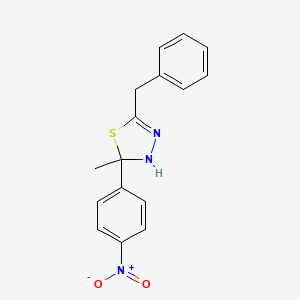
![N-methyl-N'-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-N-(pyridin-2-ylmethyl)urea](/img/structure/B4921471.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B4921503.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4921507.png)